molecular formula C16H18ClN3O2 B1665376 Amonafide CAS No. 69408-81-7

Amonafide

Número de catálogo B1665376
Número CAS: 69408-81-7
Peso molecular: 319.78 g/mol
Clave InChI: UPALIKSFLSVKIS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Amonafide, also known by its trade names Xanafide and Quinamed, is a drug that was being studied for the treatment of cancer . It belongs to a novel family of chemotherapeutic drugs called Naphthalimides and is a potential topoisomerase inhibitor and DNA intercalator . It was being developed as an anti-cancer therapy by Antisoma .


Synthesis Analysis

Amonafide-related mono and bisintercalators have been synthesized by introducing a π-excedent furan or thiophene ring fused to the naphthalimide moiety . These compounds have shown an interesting antitumor profile . Three new types of amonafide and azonafide analogues were synthesized and screened in a panel of human solid tumor cells and murine L1210 leukemia cells .


Molecular Structure Analysis

Amonafide has a molecular formula of C16H17N3O2 . It is an imide derivative of naphthalic acid . The molecular weight of Amonafide is 283.32 g/mol .


Chemical Reactions Analysis

Amonafide-related mono and bisintercalators have been synthesized by modifying the introduction of a π-excedent furan or thiophene ring fused to the naphthalimide moiety . Three new types of amonafide and azonafide analogues were synthesized and screened in a panel of human solid tumor cells and murine L1210 leukemia cells .


Physical And Chemical Properties Analysis

Amonafide has a molecular formula of C16H17N3O2 and a molecular weight of 283.32 g/mol . It is an imide derivative of naphthalic acid .

Aplicaciones Científicas De Investigación

Specific Scientific Field

Oncology, specifically the treatment of various types of cancer .

Summary of the Application

Amonafide is a topoisomerase II (Topo II) inhibitor and DNA intercalator that induces apoptosis . It has shown substantial cytotoxic activity toward a variety of murine and human cancer cells .

Methods of Application or Experimental Procedures

Amonafide works by inhibiting the binding of Topo II to the double strand DNA . This inhibition induces apoptosis, or programmed cell death, in cancer cells .

Results or Outcomes

Amonafide preserves anticancer activity even in the presence of multi-drug resistance (MDR), a main contributor to adjuvant therapeutic failure . This makes it a potentially effective treatment for cancers that have become resistant to other forms of treatment .

Application in Colorectal Cancer Treatment

Specific Scientific Field

Oncology, specifically the treatment of colorectal cancer .

Summary of the Application

A study investigated the effects of 9F, a polyamine-vectorized anticancer drug, on colorectal cancer (CRC) and compared its effectiveness with Amonafide .

Methods of Application or Experimental Procedures

The study involved the application of 9F to CRC cells and the observation of its effects on cell growth, migration, invasion, and angiogenesis .

Results or Outcomes

The study found that 9F inhibits CRC cell growth by inducing apoptosis and cell cycle arrest, and suppresses migration, invasion and angiogenesis in vitro, resulting in the inhibition of tumor growth and metastasis in vivo . In addition, 9F was found to be more effective than Amonafide against CRC .

Application in Breast Cancer Treatment

Specific Scientific Field

Oncology, specifically the treatment of breast cancer .

Summary of the Application

Amonafide is a DNA intercalating agent and inhibitor of topoisomerase II that has been extensively studied in patients with malignant solid tumors, including breast cancer .

Methods of Application or Experimental Procedures

Amonafide interferes with the catalytic cycle of topoisomerase II, a key enzyme involved in DNA replication and transcription .

Results or Outcomes

In phase II clinical trials, Amonafide showed promising activity in advanced breast cancer .

Application in Ovarian Cancer Treatment

Specific Scientific Field

Oncology, specifically the treatment of ovarian cancer .

Summary of the Application

Amonafide has been investigated for use in the treatment of ovarian cancer .

Methods of Application or Experimental Procedures

Similar to its application in breast cancer, Amonafide acts as a topoisomerase II inhibitor in the treatment of ovarian cancer .

Results or Outcomes

The specific results or outcomes of Amonafide’s application in ovarian cancer treatment are not detailed in the source .

Application in Prostate Cancer Treatment

Specific Scientific Field

Oncology, specifically the treatment of prostate cancer .

Summary of the Application

Amonafide has been investigated for use in the treatment of prostate cancer .

Methods of Application or Experimental Procedures

Amonafide acts as a topoisomerase II inhibitor in the treatment of prostate cancer, similar to its application in breast and ovarian cancer .

Results or Outcomes

The specific results or outcomes of Amonafide’s application in prostate cancer treatment are not detailed in the source .

Application in the Synthesis of New Derivatives

Specific Scientific Field

Medicinal Chemistry .

Summary of the Application

Amonafide has been used as a base molecule in the synthesis of new derivatives with improved in vivo efficacy and decreased toxicity .

Methods of Application or Experimental Procedures

New derivatives structurally similar to Amonafide were synthesized, with modifications directed towards the amino group that is the target of in vivo N-acetylation .

Results or Outcomes

Three compounds (named numonafides) were found to have similar cancer cell-selective growth inhibition to Amonafide, while retaining similar subcellular localization, DNA intercalation, and topoisomerase II inhibition activities . These compounds also eliminated a marker of metastatic potential, the perinucleolar compartment .

Safety And Hazards

Amonafide should be handled with care to avoid dust formation. It is advised to avoid breathing mist, gas, or vapours and avoid contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propiedades

IUPAC Name

5-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21/h3-5,8-9H,6-7,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPALIKSFLSVKIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30219562
Record name Amonafide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

H <1 (mg/mL), pH 4 acetate buffer ~10 (mg/mL), pH 9 carbonate buffer < 1 (mg/mL), 0.1 N HC1 ~20 (mg/mL), 0.1 N NaOH < 1 (mg/mL), 10% Ethanol < 1 (mg/mL), 95% Ethanol 5 - 7 (mg/mL), 95% Methanol 5 - 7 (mg/mL)
Record name AMONAFIDE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/308847%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Mechanism of Action

Amonafide is a DNA intercalating agent and inhibitor of topoisomerase II that has been extensively studied in patients with malignant solid tumors. Amonafide has also been studied in patients with AML.
Record name Amonafide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05022
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Amonafide

CAS RN

69408-81-7
Record name Amonafide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69408-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amonafide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069408817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amonafide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05022
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amonafide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308847
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Amonafide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMONAFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q8D39N37L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amonafide
Reactant of Route 2
Reactant of Route 2
Amonafide
Reactant of Route 3
Reactant of Route 3
Amonafide
Reactant of Route 4
Reactant of Route 4
Amonafide
Reactant of Route 5
Reactant of Route 5
Amonafide
Reactant of Route 6
Amonafide

Citations

For This Compound
2,150
Citations
JT Norton, MA Witschi, L Luong, A Kawamura… - Anti-cancer …, 2008 - journals.lww.com
… To eliminate the NAT2 acetylation of amonafide while retaining … amonafide that should not be acetylated. Eight derivatives have arylamines at the 6-position (vs. 5-position of amonafide) …
Number of citations: 56 journals.lww.com
SL Allen, AS Lundberg - Expert opinion on investigational drugs, 2011 - Taylor & Francis
Introduction: Amonafide is a novel topoisomerase II (Topo II) inhibitor and DNA intercalator that induces apoptotic signaling by blocking the binding of Topo II to DNA. Amonafide retains …
Number of citations: 22 www.tandfonline.com
MJ Ratain, R Mick, F Berezin, L Janisch, RL Schilsky… - Cancer research, 1993 - AACR
… of amonafide (and other drugs) have increased toxicity at standard doses of amonafide. The primary objective of this study was to define the recommended phase II dose of amonafide …
Number of citations: 77 aacrjournals.org
S O'Brien, JA Benvenuto, E Estey, M Beran, TB Felder… - Cancer research, 1991 - AACR
After Phase I studies of benzisoquinolinedione (amonafide) in solid tumors identified myelosuppression as the dose-limiting toxicity, we conducted a Phase I study in patients with …
Number of citations: 15 aacrjournals.org
Y Liu, JT Norton, MA Witschi, Q Xu, G Lou, C Wang… - Neoplasia, 2011 - Elsevier
… the dosing of amonafide. Numonafides, 6-amino derivatives of amonafide that avoid the … -amino-numonafide (AN) with comparisons to amonafide. The in vitro potencies and cellular …
Number of citations: 23 www.sciencedirect.com
G Gellerman - Letters in Drug Design & Discovery, 2016 - ingentaconnect.com
… Amonafide, as the representative of this family, plays an important role due to its potent antitumor properties. Amonafide … in the synthesis of amonafide derivatives and their bioactivity. In …
Number of citations: 43 www.ingentaconnect.com
YH Hsiang, JB Jiang, LF Liu - Molecular pharmacology, 1989 - ASPET
… These results suggest that amonafide and its … , amonafide and mitonafide induce specific DNA cleavage at a single major site on pBR322 DNA. The strong site specificity of amonafide …
Number of citations: 173 molpharm.aspetjournals.org
SM Sami, RT Dorr, DS Alberts, AM Sólyom… - Journal of medicinal …, 2000 - ACS Publications
Three new types of amonafide and azonafide analogues were synthesized and screened in a panel of human solid tumor cells and murine L1210 leukemia cells. The structural types …
Number of citations: 86 pubs.acs.org
CL Freeman, R Swords, FJ Giles - Expert review of hematology, 2012 - Taylor & Francis
… novel topoisomerase II inhibitor, amonafide, began almost 40 … While Phase I and II studies gave rise to hopes that amonafide … This article will outline the development of amonafide from …
Number of citations: 26 www.tandfonline.com
F Innocenti, L Iyer, MJ Ratain - Drug metabolism and disposition, 2001 - ASPET
… The unexpected behavior of amonafide was due to the inhibition of amonafide oxidation byN-acetyl-amonafide, since in vitro studies demonstrated that amonafide is a substrate for …
Number of citations: 119 dmd.aspetjournals.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.